4'-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97%

描述

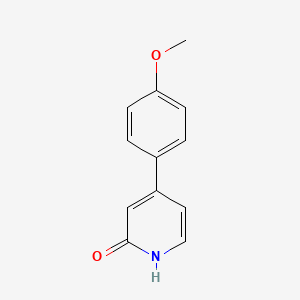

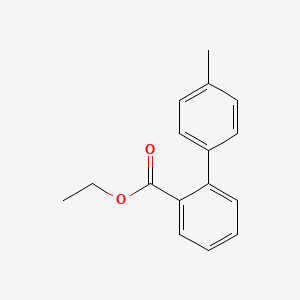

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% is a chemical compound. It can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution .

Synthesis Analysis

The synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% involves the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .Molecular Structure Analysis

The molecular structure of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% has been characterized by centrosymmetric hydrogen-bonded dimers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, 97% include the reaction of 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .科学研究应用

Organic Synthetic Material

4’-Methyl-biphenyl-2-carboxylic acid ethyl ester is an important pharmaceutical intermediate compound used as an organic synthetic material . It plays a crucial role in the synthesis of various complex molecules.

Preparation of Temesartan

This compound is used in the preparation of temesartan . Temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. This highlights its importance in the pharmaceutical industry.

Synthesis of Novel Amides

The compound has been used in the synthesis of a novel amide, 4′-methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester . This was achieved by the Ru-catalyzed C (sp 2)-H bond arylation reaction, indicating its potential in the development of new chemical entities.

Anticancer Research

While there’s no direct evidence of 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester being used in anticancer research, related compounds such as 2-aminothiazoles have been associated with anticancer activity . This suggests potential avenues for future research.

Antioxidant Research

Similar to the anticancer research, compounds related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, like 2-aminothiazoles, have been associated with antioxidant activity . This opens up possibilities for this compound in antioxidant research.

Antimicrobial Research

Again, related compounds have shown antimicrobial activities . This suggests that 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester could potentially be explored in this field.

Anti-inflammatory Research

2-aminothiazoles, which are related to 4’-Methyl-biphenyl-2-carboxylic acid ethyl ester, have been associated with anti-inflammatory activities . This indicates potential applications of this compound in anti-inflammatory research.

属性

IUPAC Name |

ethyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-7-5-4-6-14(15)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXJXSGTLAYHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methyl-biphenyl-2-carboxylic acid ethyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。